

In-Depth Technical Guide to AG1557: Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AG1557, also known as Tyrphostin AG-1557, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its chemical name is N-(3-iodophenyl)-6,7-dimethoxy-4-quinazolinamine. This document provides a comprehensive overview of the structure, chemical properties, and mechanism of action of **AG1557**. It includes a detailed summary of its physicochemical and biological properties, a description of the EGFR signaling pathway it targets, and a representative experimental protocol for assessing its inhibitory activity.

Chemical Structure and Properties

AG1557 is a quinazoline-based small molecule inhibitor. The structural and chemical properties of **AG1557** are summarized in the table below.



Property	Value	Reference
IUPAC Name	N-(3-iodophenyl)-6,7- dimethoxy-4-quinazolinamine	[1]
Synonyms	Tyrphostin AG-1557	[1]
CAS Number	189290-58-2	[1]
Molecular Formula	C16H14IN3O2	[1]
Molecular Weight	407.2 g/mol	[1]
Appearance	Solid	
pIC ₅₀	8.194	[2]
Solubility	DMF: 1 mg/mlDMSO: 1.5 mg/mlDMSO:PBS (pH 7.2) (1:8): 0.1 mg/mlEthanol: 0.5 mg/ml	[1]
UV Absorption	221, 252, 345 nm	[1]
SMILES	COC1=C(C=C2C(=C1)N=CN= C2NC3=CC=CC(=C3)I)OC	
InChI	InChI=1S/C16H14IN3O2/c1- 21-14-7-12-13(8-15(14)22- 2)18-9-19-16(12)20-11-5-3-4- 10(17)6-11/h3-9H,1-2H3, (H,18,19,20)	[1]

Mechanism of Action and Targeted Signaling Pathway

AG1557 functions as a specific, ATP-competitive inhibitor of the EGFR tyrosine kinase.[3] EGFR is a transmembrane receptor that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] Upon binding of its ligands (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This



phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades.[5]

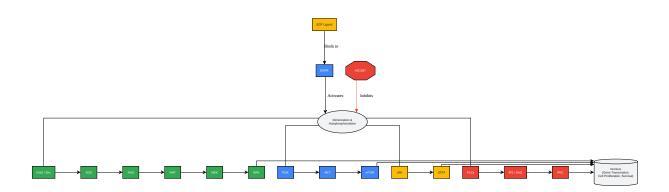
The primary signaling pathways activated by EGFR include:

- RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to the regulation of gene expression involved in cell proliferation and differentiation.
- PI3K-AKT-mTOR Pathway: This cascade is a major regulator of cell survival, growth, and apoptosis.[5][6]
- JAK/STAT Pathway: This pathway is involved in the transcriptional regulation of genes related to cell survival and proliferation.[5]
- PLCy Pathway: Activation of this pathway leads to the generation of second messengers that influence calcium signaling and activate protein kinase C (PKC).[7]

By inhibiting the tyrosine kinase activity of EGFR, **AG1557** blocks the initial autophosphorylation event, thereby preventing the activation of these downstream signaling pathways. This ultimately leads to a reduction in cancer cell proliferation and survival.

EGFR Signaling Pathway and Inhibition by AG1557





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Caption: EGFR signaling pathways and the inhibitory action of AG1557.

Experimental Protocols



The following is a representative, generalized protocol for determining the in vitro inhibitory activity of **AG1557** on EGFR kinase, based on common methodologies for such assays. The specific protocol for the determination of the pIC₅₀ of 8.194 for **AG1557** by Joshi et al. was part of a computational study and the detailed experimental methodology is not publicly available in the cited abstract.[1][8]

In Vitro EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is adapted from commercially available EGFR kinase assay kits.[9][10]

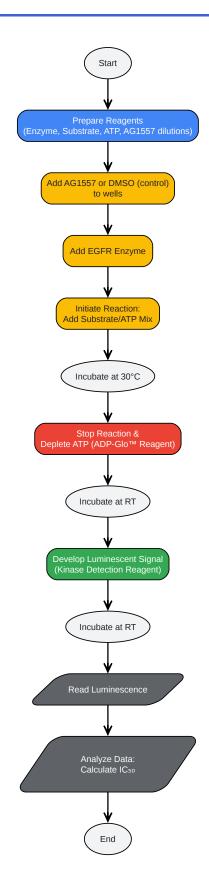
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **AG1557** against EGFR.

Materials:

- · Recombinant human EGFR kinase enzyme system
- Kinase substrate (e.g., a synthetic peptide)
- ATP
- Kinase assay buffer
- AG1557 stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Workflow:





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Caption: Workflow for an in vitro EGFR kinase inhibition assay.



Procedure:

- Reagent Preparation:
 - Prepare a serial dilution of AG1557 in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
 - Thaw recombinant EGFR enzyme on ice and dilute to the working concentration in kinase assay buffer.
 - Prepare the substrate and ATP mixture in kinase assay buffer.
- Assay Plate Setup:
 - Add the diluted AG1557 or DMSO control to the appropriate wells of the assay plate.
 - Add the diluted EGFR enzyme to all wells except the "no enzyme" blank control.
- · Kinase Reaction:
 - Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Signal Detection:
 - Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for approximately 40 minutes.
 - Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
 - Measure the luminescence of each well using a plate reader.
- Data Analysis:



- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Plot the percentage of EGFR inhibition against the logarithm of the AG1557 concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The pIC₅₀ can be calculated as -log(IC₅₀).

Conclusion

AG1557 is a well-characterized inhibitor of EGFR tyrosine kinase with potent activity. Its quinazoline scaffold is a common feature among many EGFR inhibitors. The detailed understanding of its chemical properties and its interaction with the EGFR signaling pathway provides a strong foundation for its use as a research tool in oncology and cell signaling studies. The provided experimental framework offers a basis for the in vitro characterization of **AG1557** and similar compounds.

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